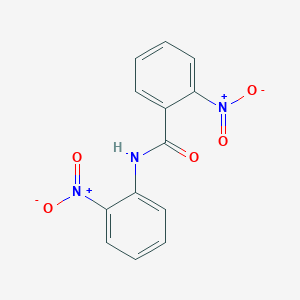
2-nitro-N-(2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-N-(2-nitrofenil)benzamida es un compuesto orgánico con la fórmula molecular C13H9N3O5. Es un miembro de la familia de las benzamidas, caracterizado por la presencia de grupos nitro unidos al anillo de benceno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-nitro-N-(2-nitrofenil)benzamida típicamente implica un proceso de varios pasos. Un método común incluye la reacción de cloruro de 2-nitrobenzoílo con 2-nitroanilina en presencia de una base como la trietilamina. La reacción generalmente se lleva a cabo en un solvente como tolueno seco bajo condiciones de reflujo .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general probablemente implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y asegurar la pureza del producto final mediante recristalización u otras técnicas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Nitro-N-(2-nitrofenil)benzamida puede sufrir varias reacciones químicas, que incluyen:
Reducción: Los grupos nitro se pueden reducir a aminas utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono).
Sustitución: Los grupos nitro pueden participar en reacciones de sustitución nucleofílica aromática, donde se reemplazan por otros sustituyentes.
Oxidación: Aunque menos común, el compuesto puede sufrir reacciones de oxidación en condiciones específicas.
Reactivos y Condiciones Comunes
Reducción: Gas hidrógeno, paladio sobre carbono, etanol como solvente.
Sustitución: Nucleófilos como aminas o tioles, a menudo en presencia de una base como el hidróxido de sodio.
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Principales Productos Formados
Reducción: Formación de 2-amino-N-(2-aminofenil)benzamida.
Sustitución: Formación de varias benzamidas sustituidas dependiendo del nucleófilo utilizado.
Oxidación: Formación de derivados oxidados, aunque los productos específicos dependen de las condiciones de reacción.
Aplicaciones Científicas De Investigación
2-Nitro-N-(2-nitrofenil)benzamida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en la orientación de enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-nitro-N-(2-nitrofenil)benzamida no se comprende completamente. Se cree que interactúa con objetivos moleculares específicos, como enzimas o receptores, a través de sus grupos funcionales nitro y amida. Estas interacciones pueden conducir a varios efectos biológicos, incluida la inhibición de la actividad enzimática o la modulación de la función del receptor.
Comparación Con Compuestos Similares
Compuestos Similares
2-Nitrobenzamida: Estructura similar pero carece del grupo nitro adicional en el anillo de fenilo.
N-(2-Nitrofenil)benzamida: Estructura similar pero carece del grupo nitro en el anillo de benzamida.
2,4-Dinitrobenzamida: Contiene dos grupos nitro en el anillo de benzamida.
Unicidad
2-Nitro-N-(2-nitrofenil)benzamida es única debido a la presencia de grupos nitro tanto en el anillo de benzamida como en el de fenilo. Este patrón de sustitución dual puede conducir a una reactividad química y una actividad biológica distintas en comparación con otros derivados de la benzamida.
Propiedades
Número CAS |
54559-21-6 |
|---|---|
Fórmula molecular |
C13H9N3O5 |
Peso molecular |
287.23 g/mol |
Nombre IUPAC |
2-nitro-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9N3O5/c17-13(9-5-1-3-7-11(9)15(18)19)14-10-6-2-4-8-12(10)16(20)21/h1-8H,(H,14,17) |
Clave InChI |
KXUPUZCOAILKJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


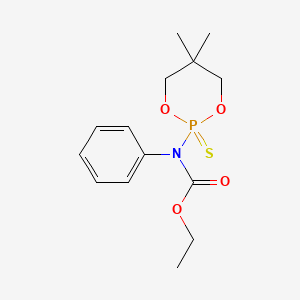

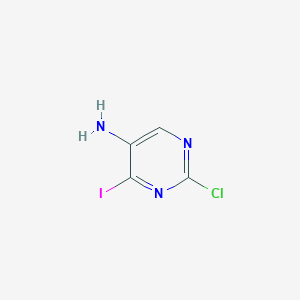
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11712377.png)
![3-[5-(4-Methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11712388.png)
![2-[2-(1H-benzimidazol-2-yl)ethyl]aniline](/img/structure/B11712397.png)
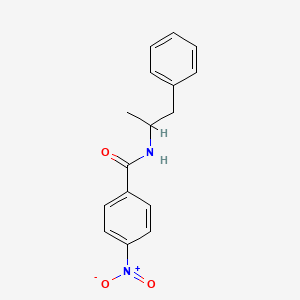
![2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B11712408.png)
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11712421.png)

![2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712429.png)
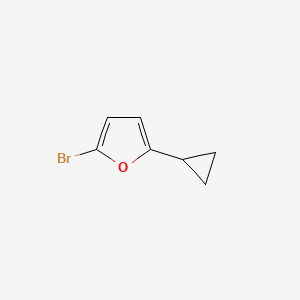

![3-methoxy-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712459.png)
